(3,5-Dibromo-2,6-difluorophenyl)boronic acid
Description
(3,5-Dibromo-2,6-difluorophenyl)boronic acid is a polyhalogenated aryl boronic acid characterized by bromine substituents at the 3- and 5-positions and fluorine atoms at the 2- and 6-positions on the phenyl ring. Boronic acids, first synthesized in 1860, are widely utilized in synthetic chemistry due to their stability, low toxicity, and versatility as intermediates . The unique electronic and steric effects imparted by halogen substituents (Br and F) in this compound likely influence its reactivity, Lewis acidity, and biological interactions.
Properties
Molecular Formula |
C6H3BBr2F2O2 |
|---|---|
Molecular Weight |
315.70 g/mol |
IUPAC Name |
(3,5-dibromo-2,6-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H3BBr2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H |
InChI Key |
AMXHPSOKCSBKQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Br)Br)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
One of the most common and effective methods to prepare this compound is via palladium-catalyzed borylation of the corresponding aryl bromide precursor.
- Starting Material: 1-Bromo-3,5-dibromo-2,6-difluorobenzene (or similar brominated difluorobenzene)
- Catalyst: Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands (e.g., XPhos, DavePhos)
- Boron Source: Bis(pinacolato)diboron (B2pin2) or pinacol boronate esters
- Base: Potassium fluoride (KF), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3)
- Solvent: Tetrahydrofuran (THF), toluene, or mixed aqueous-organic solvents
- Temperature: Typically 20–95 °C
- Reaction Time: 2–40 hours depending on conditions and scale
This method is well-documented for related difluorophenylboronic acids and can be adapted for the dibromo-substituted variant by starting from the appropriately dibrominated difluorobenzene precursor.
Metal-Halogen Exchange Followed by Borylation
An alternative approach involves:
- Treating 3,5-dibromo-2,6-difluorobenzene with a strong base such as n-butyllithium (n-BuLi) at low temperature to generate the aryllithium intermediate via lithium-halogen exchange.
- Quenching the aryllithium species with trialkyl borates (e.g., trimethyl borate).
- Acidic workup to yield the boronic acid.
| Step | Conditions |
|---|---|
| Metal-halogen exchange | n-BuLi, −78 °C, inert atmosphere |
| Borylation reagent | Trimethyl borate (B(OMe)3) |
| Workup | Acidic hydrolysis (e.g., HCl aqueous) |
| Yield | Moderate to good, depending on scale |
This method requires careful temperature control and anhydrous conditions but allows direct introduction of the boronic acid group onto heavily halogenated fluorophenyl rings.
Direct C–H Borylation (Emerging Method)
Though less common for heavily substituted rings, direct catalytic C–H borylation using iridium catalysts has been reported for aromatic compounds. However, for this compound, steric hindrance and multiple halogens may limit this approach's efficiency.
Analytical and Purity Data
- Purity of commercially available this compound is typically ≥ 97%.
- Characterization is usually confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination.
- Example: ^1H NMR and ^19F NMR spectra show characteristic splitting patterns due to fluorine substituents and bromine influence on aromatic protons.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 3,5-Dibromo-2,6-difluorobromobenzene | Pd(PPh3)4, B2pin2, KF | THF, 20–60 °C, 2 h | Up to 87%* | Most common, scalable |
| Metal-halogen exchange + borylation | 3,5-Dibromo-2,6-difluorobenzene | n-BuLi, trimethyl borate | −78 °C, inert atmosphere | Moderate | Requires low temp, careful handling |
| Direct C–H borylation (less common) | Difluorobromobenzene derivatives | Iridium catalysts, diboron reagents | Elevated temp, specific ligands | Variable | Limited by sterics |
Research Results and Observations
- The palladium-catalyzed borylation method is favored due to its operational simplicity and relatively high yields.
- The presence of electron-withdrawing fluorine atoms and bulky bromines influences reactivity and selectivity; thus, ligand choice and reaction conditions are critical for optimal yields.
- Homocoupling side reactions of boronic acids can occur but are minimized by careful control of catalyst and base.
- The compound's stability as a boronic acid allows for isolation as a solid with good purity, facilitating its use in subsequent cross-coupling reactions.
Chemical Reactions Analysis
(3,5-Dibromo-2,6-difluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding phenyl derivatives.
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dibromo-2,6-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-2,6-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in various coupling reactions, where the boronic acid group interacts with electrophilic species to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
The electronic effects of substituents significantly impact boronic acid properties, particularly pKa and Lewis acidity. Fluorine, a strong electron-withdrawing group (EWG), reduces pKa by stabilizing the conjugate base (boronate). For example:
Physicochemical Properties and Solubility
Halogenation influences solubility and hydrophobicity:
Biological Activity
(3,5-Dibromo-2,6-difluorophenyl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a phenyl ring substituted with two bromine atoms and two fluorine atoms, exhibits significant reactivity and versatility. This article explores its biological activity, focusing on anti-cancer properties, enzyme inhibition, antimicrobial effects, and other relevant studies.
Structural Characteristics
The molecular structure of this compound is crucial for its biological activity. The presence of halogen substituents (bromine and fluorine) enhances the compound's electrophilicity and reactivity, which can influence interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Bromine Atoms | Located at positions 3 and 5 on the phenyl ring |
| Fluorine Atoms | Located at positions 2 and 6 on the phenyl ring |
| Functional Group | Boronic acid (-B(OH)₂) |
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit various biological activities:
-
Anti-Cancer Properties :
- Studies have shown that compounds similar to this compound possess anti-cancer properties. For instance, derivatives have been tested against breast cancer cell lines (4T1 cells), demonstrating promising results with IC50 values indicating effective inhibition of tumor cell proliferation .
- A notable study reported that certain derivatives exhibited IC50 values lower than standard anti-tumor drugs like Cisplatin, suggesting enhanced efficacy .
-
Enzyme Inhibition :
- The compound has been explored for its ability to inhibit specific enzymes involved in tumor progression. The halogen substituents enhance binding affinity through halogen bonding effects .
- Molecular docking studies have provided insights into the interaction mechanisms between this compound and various proteins .
-
Antimicrobial Activity :
- Antimicrobial assays have demonstrated that certain derivatives can inhibit biofilm formation in Gram-negative bacteria such as Escherichia coli. For example, some compounds showed inhibition percentages exceeding 70% at a concentration of 50 μM/mL .
- The presence of electron-withdrawing groups is believed to enhance the antibacterial activity of these compounds .
- Thrombolytic Activity :
Case Study 1: Anti-Cancer Activity
A study evaluated various boronic acid derivatives against the 4T1 breast cancer cell line. The results indicated that several compounds exhibited IC50 values lower than Cisplatin.
| Compound | IC50 Value (μM) |
|---|---|
| Compound A | 16 |
| Compound B | 21.5 |
| Compound C | 22 |
Case Study 2: Antimicrobial Efficacy
The antimicrobial efficacy of several boronic acid derivatives was tested against E. coli. The results showed varying degrees of inhibition.
| Compound | % Inhibition at 50 μM |
|---|---|
| Compound D | 73.27 |
| Compound E | 78.85 |
| Compound F | 75.53 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Binding Affinity : The presence of halogens increases the compound's binding affinity to target enzymes or receptors.
- Reactivity Modulation : The unique electronic properties imparted by the bromine and fluorine atoms allow for selective interactions with biological macromolecules.
Q & A
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Catalyst System | Reaction Yield (%) | Turnover Frequency (h) | Reference |
|---|---|---|---|
| Pd(OAc)/bipyridine | 92 | 450 | |
| Pd(PPh) | 78 | 320 |
Q. Table 2. Binding Constants (K) with Saccharides
| Saccharide | K (mM) | Method | Reference |
|---|---|---|---|
| D-Fructose | 0.45 | Fluorescence | |
| D-Glucose | 12.3 | Isothermal Titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
